Home > Products > Screening Compounds P93231 > 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- - 75906-64-8

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

Catalog Number: EVT-518433
CAS Number: 75906-64-8
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pelanserin

  • Compound Description: Pelanserin, chemically named 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione, is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist []. It exhibits therapeutic potential as an antihypertensive agent [].

1-Methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione

  • Compound Description: This compound, along with its 4'-methoxyphenyl analog, was isolated from the seed husks of Mexican Zanthoxylum species []. It serves as a scaffold for exploring the pharmacological properties of quinazolinediones [].

1-Methyl-3-[2'-(4'-methoxyphenyl)ethyl]-1H,3H-quinazoline-2,4-dione

  • Compound Description: Similar to the previous compound, this compound was also isolated from Mexican Zanthoxylum species [] and serves as a scaffold for pharmacological studies of quinazolinediones [].

3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione (Ketanserin)

  • Compound Description: Ketanserin acts as a non-selective antagonist for both 5-HT2A and 5-HT2C receptors []. This pharmacological profile makes it useful in studying the role of these receptors in behaviors like head-twitch response.

Bis[2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl] disulfanes

  • Compound Description: This class of compounds, synthesized from N-(sulfonyloxy)phthalimide derivatives and cystamine or homocystamine, demonstrates antiviral activity against specific DNA and RNA viruses [].

3-(Mercaptoalkyl)quinazoline-2,4(1H,3H)-diones

  • Compound Description: Synthesized by reducing the aforementioned disulfanes or directly from N-(sulfonyloxy)phthalimide derivatives and cysteamine, this group also exhibits antiviral properties against certain DNA and RNA viruses [].
Source and Classification

This compound falls within the category of quinazolinediones, which are recognized for their utility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The unique structural features imparted by the morpholine group enhance its biological activity and selectivity towards specific molecular targets .

Synthesis Analysis

The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- typically involves several key steps:

  1. Cyclization of Precursors: A common method involves the cyclization of anthranilic acid derivatives with isocyanates. This reaction forms the quinazoline ring structure.
  2. Nucleophilic Substitution: The morpholine substituent is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophile derived from the quinazoline precursor.

Technical Parameters

  • Reaction Conditions: The synthesis often requires controlled temperature and specific solvents to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
  • Catalysts: Certain metal catalysts may be employed to facilitate cyclization or substitution reactions, improving reaction rates and product yields .
Molecular Structure Analysis

The molecular structure of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- can be analyzed as follows:

  • Core Structure: The quinazoline ring consists of two fused aromatic rings with nitrogen atoms at positions 1 and 3.
  • Morpholine Substituent: The morpholine group is a six-membered ring containing one nitrogen atom and five carbon atoms. It is attached to the quinazoline core at position 3.

Relevant Data

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 219.25 g/mol
  • Structural Features: The presence of both carbonyl groups in the quinazoline ring contributes to its reactivity and potential interactions with biological targets .
Chemical Reactions Analysis

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form different quinazoline derivatives, altering its pharmacological properties.
  2. Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives, which may exhibit distinct biological activities.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can introduce various functional groups onto the quinazoline core, allowing for structural diversification .

Technical Details

  • Reaction Conditions: Optimal conditions for these reactions vary; for example, oxidation might require specific oxidizing agents under controlled temperatures to prevent over-oxidation.
Mechanism of Action

The mechanism of action for 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- primarily involves its interaction with specific enzymes or receptors:

  • Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active or allosteric sites on target proteins. This binding alters biochemical pathways critical for cellular function.
  • Binding Affinity: The morpholine substituent enhances binding affinity towards certain targets due to its ability to form hydrogen bonds and hydrophobic interactions .

Relevant Data

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- include:

Relevant Analyses

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- has numerous scientific applications:

  1. Medicinal Chemistry: Investigated for potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
  2. Biological Research: Utilized in studies exploring enzyme inhibition mechanisms and protein interactions.
  3. Pharmaceutical Development: Serves as a building block for synthesizing more complex organic molecules used in drug formulation .

Scientific Relevance

The compound's unique properties make it a valuable scaffold for developing new therapeutic agents targeting various diseases.

Synthetic Methodologies and Optimization

Cyclocondensation Strategies for Core Quinazoline-Dione Scaffold Formation

The synthesis of the quinazoline-2,4(1H,3H)-dione scaffold employs anthranilic acid derivatives as universal precursors, leveraging their bifunctional reactivity for heterocyclic ring formation. The classical approach involves a two-step cyclocondensation where anthranilic acid first reacts with urea at elevated temperatures (180-200°C) under solvent-free conditions to yield the unsubstituted quinazoline-2,4(1H,3H)-dione core. This thermal cyclization proceeds via nucleophilic addition-elimination, forming the pyrimidine ring through carbonyl attack and subsequent dehydration [3] [6]. While operationally simple, this method suffers from moderate yields (typically 50-65%) due to competing decomposition pathways at high temperatures and necessitates rigorous purification [7].

Microwave-assisted synthesis significantly enhances this process, reducing reaction times from hours to minutes while improving yields. In optimized protocols, anthranilic acid and urea undergo cyclocondensation in polar aprotic solvents like dimethylacetamide (DMAC) under microwave irradiation (600W, 4 minutes), achieving yields exceeding 85%. This dramatic acceleration occurs through direct dielectric heating, which minimizes thermal gradients and suppresses side reactions [4] [6]. Alternative pathways employ isatoic anhydride as a cyclization precursor, reacting with primary amines under mild conditions (60-80°C) in ethanol to generate 3-substituted quinazoline-2,4(1H,3H)-diones. This method offers superior regiocontrol for N3-substituted derivatives but requires stoichiometric amine input and generates carboxylic acid byproducts [3] [8].

Table 1: Comparative Cyclocondensation Methods for Quinazoline-2,4(1H,3H)-Dione Core Synthesis

MethodPrecursorsConditionsYield (%)Advantages/Limitations
Thermal (Classical)Anthranilic acid + Urea180-200°C, solvent-free, 3-5 h50-65Simple setup; moderate yields, decomposition issues
Microwave-AssistedAnthranilic acid + UreaMW 600W, DMAC, 4 min85-92Rapid, high yields; requires specialized equipment
Isatoic Anhydride RouteIsatoic anhydride + R-NH₂EtOH, 60-80°C, 2-4 h70-88Regioselective for 3-substitution; stoichiometric amine

Recent innovations focus on multi-component reactions (MCRs) that construct the bicyclic system in a single operation. For instance, reacting 2-aminobenzamide with glyoxal derivatives and morpholine in acetic acid under reflux directly affords 3-(4-morpholinyl)-substituted quinazoline-2,4(1H,3H)-diones via imine formation and subsequent cyclodehydration [3]. This convergent approach eliminates intermediate isolation steps, improving atom economy and reducing purification complexity. Solvent optimization studies reveal that acetic acid provides optimal proton mediation for this cascade, while aprotic solvents like acetonitrile result in incomplete cyclization [3] [10].

Nucleophilic Aromatic Substitution (SNAr) for Morpholine Functionalization

Regioselective installation of the morpholine moiety exploits the differential reactivity of halogenated quinazoline-diones. Computational analyses using ωB97X-D/6-31G(d) level density functional theory (DFT) calculations reveal the C4 position of 2,4-dichloroquinazoline exhibits a 1.7-fold higher LUMO coefficient (0.312) compared to C2 (0.183), rationalizing its preferential attack by nucleophiles [10]. This electronic bias translates to a kinetic preference for C4 substitution, with DFT-calculated activation energies (ΔG‡) for morpholine attack at C4 being 5.3 kcal/mol lower than at C2 in polar aprotic solvents [10]. Consequently, reacting 2,4-dichloroquinazoline or its 6,7-dimethoxy derivative with morpholine in tetrahydrofuran (THF) at 0-25°C selectively yields 2-chloro-4-morpholinoquinazoline intermediates within 30-60 minutes, with yields consistently exceeding 90% [3] [10].

Solvent and base selection critically influence SNAr efficiency and regioselectivity. Polar aprotic solvents (THF, acetonitrile) outperform protic solvents (ethanol) by enhancing nucleophile accessibility and stabilizing the Meisenheimer complex intermediate. Triethylamine (TEA) or diisopropylethylamine (DIPEA) serves dual roles: as Brønsted bases to deprotonate the morpholinium ion (pKa ~8.3), increasing nucleophile concentration, and as HCl scavengers to prevent product decomposition [3] [10]. Stoichiometric studies confirm that 1.05-1.2 equivalents of morpholine relative to the dichloroquinazoline precursor suffice for complete mono-substitution at C4 when combined with 2 equivalents of DIPEA in THF [10].

Table 2: SNAr Optimization Parameters for Morpholine Installation at Quinazoline C4

VariableOptimal ConditionsSuboptimal ConditionsImpact on Outcome
SolventTHF, CH₃CNEtOH, H₂OAprotic solvents: >90% yield; Protic: <75% yield
BaseDIPEA (2.0 eq)NoneBases essential for rate acceleration and yield
Morpholine Equiv.1.05-1.2 eq>1.5 eqMinimizes bis-adduct formation (<2%)
Temperature0°C → 25°C (gradient)Reflux (66°C)Low T enhances regioselectivity; Reflux increases bis-adduct
Reaction Time30-60 min>120 minProlonged time promotes decomposition

For electron-deficient derivatives like 6-nitro-2,4-dichloroquinazoline, SNAr proceeds efficiently at 0°C within 15 minutes due to enhanced electrophilicity at C4. Conversely, electron-rich substrates (e.g., 6,7-dimethoxy-2,4-dichloroquinazoline) require extended reaction times (up to 2 hours) at ambient temperature for complete conversion [3]. Post-reaction, quenching with ice water precipitates the crystalline 2-chloro-4-morpholino product, which is filtered and washed with cold methanol to remove residual morpholine hydrochloride salts, achieving >98% purity by HPLC without chromatography [10].

Post-Synthetic Modifications of the Morpholine Substituent

The morpholine nitrogen in 3-(4-morpholinyl)quinazoline-2,4(1H,3H)-dione serves as a versatile handle for further structural diversification through N-functionalization reactions. Acylation reactions employing activated esters or acid chlorides generate amide derivatives with retained conformational flexibility. Hydrazide intermediates prove particularly valuable: reacting the morpholine nitrogen with ethyl chloroacetate in DMF containing potassium carbonate yields the ester, which subsequently undergoes hydrazinolysis with hydrazine hydrate (80°C, ethanol) to afford the key hydrazide intermediate 2-(4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)morpholino)acetohydrazide in 72% yield [3] [6]. This hydrazide serves as a linchpin for synthesizing diverse heterocyclic hybrids.

Schiff base formation represents another strategic modification. Condensation of the hydrazide with aromatic aldehydes (benzaldehyde, 4-nitrobenzaldehyde, furfural) in refluxing ethanol containing catalytic acetic acid produces N'-arylideneacetohydrazide derivatives (N-acylhydrazones). These reactions typically complete within 3-5 hours, yielding geometrically defined E-isomers as confirmed by ¹H NMR spectroscopy (characteristic imine singlet at δ 8.12–8.44 ppm) [3] [6]. Cyclization of these hydrazones using phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) facilitates access to oxadiazole or triazole rings fused to the morpholine moiety, expanding molecular complexity for biological evaluation [3].

Table 3: Post-Synthetic Modifications of the Morpholine Nitrogen

Reaction TypeReagents/ConditionsProductsApplications
Hydrazide FormationEthyl chloroacetate, K₂CO₃, DMF, rt; then N₂H₄·H₂O, EtOH, 80°C2-(4-(2,4-Dioxoquinazolin-3(2H)-yl)morpholino)acetohydrazideKey intermediate for heterocycle synthesis
Schiff Base (Hydrazone) FormationArCHO, AcOH cat., EtOH, reflux, 3-5 hN'-ArylideneacetohydrazidesGeometrically defined E-isomers for bioactivity
HeterocyclizationCS₂/KOH (thiadiazoles); POCl₃ (oxadiazoles)1,3,4-Oxadiazole/Thiadiazole fused hybridsEnhanced target specificity in bioactive compounds
Reductive AminationAldehydes/ketones, NaBH₃CN, MeOH, rtN-Alkylated morpholino derivativesLibrary diversification for structure-activity studies

Reductive alkylation provides access to N-alkylated morpholine variants without disrupting the heterocyclic integrity. Treatment of 3-(4-morpholinyl)quinazoline-2,4(1H,3H)-dione with aldehydes or ketones in methanol, followed by in situ reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature, yields N-alkylated derivatives (e.g., N-benzyl, N-cyclopropylmethyl) with 65-85% efficiency [6]. This method tolerates diverse carbonyl compounds, including aryl aldehydes and aliphatic ketones, enabling systematic exploration of steric and electronic effects on biological activity. The unreacted secondary amine can be selectively protected during these transformations using tert-butyloxycarbonyl (Boc) groups, which are readily removed under mild acidic conditions post-functionalization [3] [6].

These synthetic methodologies collectively establish 3-(4-morpholinyl)-2,4(1H,3H)-quinazolinedione as a versatile pharmacophore for generating structurally diverse analogs. The robust SNAr protocol ensures efficient morpholine installation, while the reactivity of the morpholine nitrogen facilitates late-stage diversification, enabling rapid exploration of chemical space for drug discovery applications.

Properties

CAS Number

75906-64-8

Product Name

2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-

IUPAC Name

3-morpholin-4-yl-1H-quinazoline-2,4-dione

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)

InChI Key

WSLWEOXHHQNVGR-UHFFFAOYSA-N

SMILES

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.